Field: Biochemistry
Application: tert-Butyl bromoacetate is used in the synthesis of amino acids and peptides . These compounds are fundamental for life, and they play critical roles in various biological processes.
Method: The exact method of application can vary depending on the specific amino acid or peptide being synthesized. Generally, it involves reaction of tert-Butyl bromoacetate with an appropriate amine under controlled conditions.
Results: The outcome of this process is the formation of specific amino acids or peptides, which can be used in further biochemical studies or applications.
Field: Medical Imaging
Application: tert-Butyl bromoacetate is used in the synthesis of cyclic polyamino carboxylate contrast agents . These agents are used in medical imaging to enhance the visibility of certain structures or fluids within the body.
Method: The synthesis involves the reaction of tert-Butyl bromoacetate with polyamines. The resulting contrast agents can then be used in various imaging techniques.
Results: The use of these contrast agents can significantly improve the quality of medical images, aiding in the diagnosis and treatment of various health conditions.
Field: Pharmaceutical Chemistry
Application: tert-Butyl bromoacetate is used in the synthesis of cephalosporins , a class of antibiotics used to treat a variety of bacterial infections.
Method: The synthesis typically involves the reaction of tert-Butyl bromoacetate with other organic compounds under controlled conditions.
Results: The resulting cephalosporins can be used to effectively treat a variety of bacterial infections, contributing to public health.
Field: Pharmacology
Application: tert-Butyl bromoacetate is used in the synthesis of receptor antagonists , which are drugs that block the action of certain chemicals in the body.
Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other organic compounds. The exact method can vary depending on the specific receptor antagonist being synthesized.
Results: The resulting receptor antagonists can be used in the treatment of various health conditions, including allergies, hypertension, and certain mental health disorders.
Field: Polymer Chemistry
Application: tert-Butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
Method: The synthesis involves the reaction of tert-Butyl bromoacetate with styrene and other reagents under controlled conditions.
Results: The resulting polymer can be used in various applications, including the creation of advanced materials and in certain biomedical applications.
Field: Organic Chemistry
Application: tert-Butyl bromoacetate serves as a building block for the synthesis of substituted t-butyl acetates .
Method: The synthesis involves the reaction of tert-Butyl bromoacetate with various organic compounds under controlled conditions.
Results: The resulting substituted t-butyl acetates can be used in further chemical reactions or in the creation of various organic materials.
Field: Industrial Chemistry
Application: tert-Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .
Method: The exact method of application can vary depending on the specific product being synthesized. Generally, it involves reaction of tert-Butyl bromoacetate with other compounds under controlled conditions.
Results: The outcome of this process is the formation of various dyes, pharmaceuticals, and agrochemicals, which can be used in a wide range of applications.
Application: tert-Butyl bromoacetate plays an important role in the synthesis of collagenase inhibitors .
Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other organic compounds under controlled conditions.
Results: The resulting collagenase inhibitors can be used in various biochemical studies or applications.
Application: tert-Butyl bromoacetate can be used for the preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP) .
Results: The resulting isoquinoline derivatives can be used in further chemical reactions or in the creation of various organic materials.
Application: tert-Butyl bromoacetate has been used in the synthesis of dihydropyranyl prelinker which is useful in polymer-assisted deprotection of oligosaccharides .
Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other reagents under controlled conditions.
Results: The resulting dihydropyranyl prelinker can be used in various applications, including the creation of advanced materials and in certain biomedical applications.
Application: tert-Butyl bromoacetate can be used for the synthesis of succinamide peptidomimetic inhibitors of cathepsin S .
Results: The resulting succinamide peptidomimetic inhibitors can be used in various biochemical studies or applications.
Application: tert-Butyl bromoacetate plays an important role to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .
tert-Butyl bromoacetate is an organic compound with the chemical formula C₆H₁₁BrO₂. It is a colorless liquid at room temperature and is classified as a haloester due to the presence of a bromine (Br) atom bonded to an ester group (COOCH₃). tert-Butyl bromoacetate serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals [, ].
The key feature of tert-Butyl bromoacetate's structure is the combination of an ester group and a bromine atom. The ester group consists of a carbonyl group (C=O) bonded to an oxygen atom (O), which in turn is bonded to a tert-butyl group (C(CH₃)₃). The tert-butyl group provides steric hindrance, meaning its bulky structure influences the reactivity of the molecule []. The bromine atom is attached to the methylene (CH₂) group adjacent to the carbonyl group. This combination of an electron-withdrawing bromine and an electron-donating tert-butyl group creates a polar molecule with a partially positive charge on the carbon bonded to the bromine and a partially negative charge on the carbonyl oxygen [].
tert-Butyl bromoacetate can react with nucleophiles (electron-rich species) to transfer the tert-butyl group. This reaction is often used to introduce the tert-butyl protecting group in organic synthesis.
tert-BuBrCH₂CO₂CH₃ + Nu⁻ → Nu-CH₂CO₂CH₃ + Br⁻
(Nu⁻ represents a nucleophile) []
tert-Butyl bromoacetate can also undergo hydrolysis (reaction with water) to form bromoacetic acid and tert-butanol [].
tert-Butyl bromoacetate is not directly involved in biological systems and does not have a known mechanism of action in that context. Its primary function is as a synthetic intermediate.
tert-Butyl bromoacetate is a hazardous compound and should be handled with appropriate precautions. It is classified as a skin irritant, eye irritant, and lachrymator (causes tears). Exposure can cause respiratory irritation. tert-Butyl bromoacetate is also suspected to be a mutagen (can cause genetic mutations).
Flammable;Corrosive;Irritant